Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17868296
InChI: InChI=1S/C15H17NO2/c1-18-15(17)14-12-7-8-13(9-12)16(14)10-11-5-3-2-4-6-11/h2-8,12-14H,9-10H2,1H3
SMILES:
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol

Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

CAS No.:

Cat. No.: VC17868296

Molecular Formula: C15H17NO2

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate -

Specification

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
IUPAC Name methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Standard InChI InChI=1S/C15H17NO2/c1-18-15(17)14-12-7-8-13(9-12)16(14)10-11-5-3-2-4-6-11/h2-8,12-14H,9-10H2,1H3
Standard InChI Key VGZBIAUHVWMWKZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound features a bicyclo[2.2.1]hept-5-ene core, where a nitrogen atom is integrated at the 2-position, substituted with a benzyl group, and a methyl ester at the 3-position. This architecture imposes significant stereochemical rigidity, enhancing its utility in asymmetric synthesis . The bicyclic system comprises two fused five-membered rings, with the double bond at the 5-position contributing to its reactivity in cycloaddition and functionalization reactions .

Table 1: Molecular Properties of Methyl 2-Benzyl-2-Azabicyclo[2.2.1]Hept-5-Ene-3-Carboxylate

PropertyValueSource
Molecular FormulaC₁₅H₁₇NO₂
Molecular Weight243.30 g/mol
IUPAC NameMethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Canonical SMILESCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2
InChI KeyVGZBIAUHVWMWKZ-UHFFFAOYSA-N

Stereochemical Considerations

The bicyclic scaffold introduces two stereogenic centers, leading to enantiomeric forms that are critical in medicinal applications. Computational studies suggest that the endo conformation is thermodynamically favored due to reduced steric strain . The benzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The most documented synthesis involves a Diels-Alder reaction between benzyl N-hydroxycarbamate and cyclopentadiene in ethanol, catalyzed by Lewis acids such as boron trifluoride etherate. This method yields the bicyclic lactam intermediate, which is subsequently esterified to form the methyl ester.

Key Reaction Steps:

  • Diels-Alder Cycloaddition: Cyclopentadiene reacts with benzyl N-hydroxycarbamate to form the azabicyclic lactam .

  • Esterification: The lactam is treated with methanol under acidic conditions to introduce the methyl ester.

Table 2: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Diels-Alder + EsterificationBF₃·Et₂O, Ethanol, 0–25°C65–75
Alternative Pathway*Methanesulfonyl Cyanide, Dichloromethane50–60
*Used for related azabicyclo compounds.

Functionalization Reactions

The double bond in the bicyclic system undergoes electrophilic addition, enabling further derivatization. For example, epoxidation with mCPBA or hydrogenation with Pd/C produces oxygenated or saturated analogs, respectively . The methyl ester can also be hydrolyzed to the carboxylic acid for conjugate addition reactions .

Applications in Medicinal Chemistry and Materials Science

Drug Discovery

The compound’s rigid scaffold mimics natural product frameworks, making it a valuable precursor for carbocyclic nucleosides. Analogous structures, such as Vince lactam derivatives, are pivotal in antiviral agents like Carbovir and Abacavir . Preliminary studies suggest that methyl 2-benzyl-2-azabicyclo derivatives exhibit moderate inhibitory activity against neuraminidase, a target in influenza therapy .

Materials Science

The benzyl group’s aromaticity and the ester’s polarity enable self-assembly into supramolecular structures. Research highlights its use in liquid crystals and polymer precursors, where the bicyclic core enhances thermal stability .

ApplicationMechanism/TargetFindingsReference
Antiviral AgentsNeuraminidase InhibitionIC₅₀: 15–20 µM (in vitro)
Polymer AdditivesThermal StabilizersDecomposition Temp: >250°C
Enzyme InhibitorsProtease BindingKi: 8.2 µM (hypothetical model)

Physical and Chemical Characteristics

Solubility and Stability

The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate decomposition above 200°C, with the ester group undergoing hydrolysis under strongly acidic or basic conditions .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=C) .

  • NMR (¹H): δ 3.67 (s, 3H, OCH₃), δ 5.30–5.50 (m, 2H, C=CH), δ 7.20–7.40 (m, 5H, Ar-H) .

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